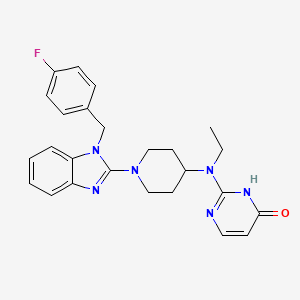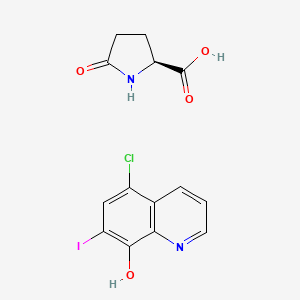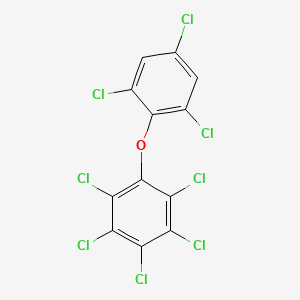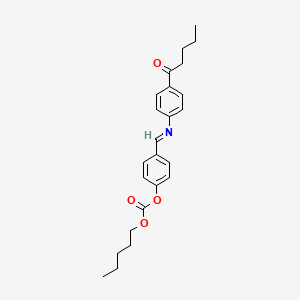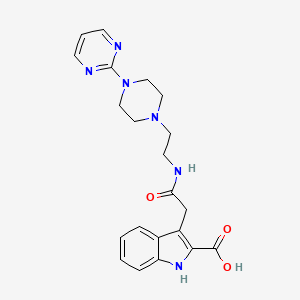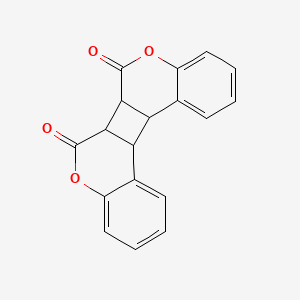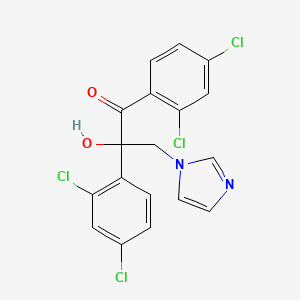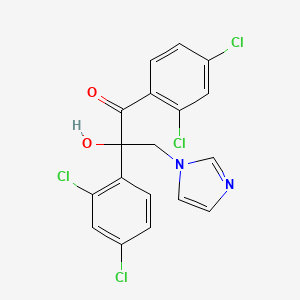
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with hydroxymethylene, isopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and isopropyl alcohol under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the hydroxymethylene group at the 2-position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the context of its application, such as its role in catalysis or drug action.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethylene)-3-methylcyclohexan-1-one: Lacks the isopropyl group, resulting in different reactivity and applications.
6-(Isopropyl)-3-methylcyclohexan-1-one: Lacks the hydroxymethylene group, affecting its chemical behavior.
3-Methylcyclohexanone: A simpler structure without the additional functional groups, used as a starting material in various syntheses.
Uniqueness
2-(Hydroxymethylene)-6-(isopropyl)-3-methylcyclohexan-1-one is unique due to the presence of both hydroxymethylene and isopropyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for versatile reactivity and functionality in various chemical and industrial processes.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
50421-83-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2E)-2-(hydroxymethylidene)-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h6-9,12H,4-5H2,1-3H3/b10-6+ |
InChI Key |
YIQAYHQJSPWHMX-UXBLZVDNSA-N |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C/O)C(C)C |
Canonical SMILES |
CC1CCC(C(=O)C1=CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


